N-(4-ethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

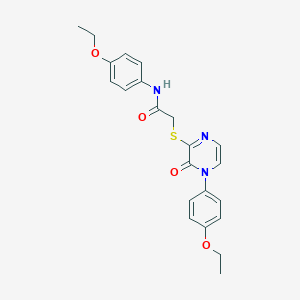

N-(4-Ethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a thioacetamide derivative featuring dual 4-ethoxyphenyl substituents and a 3-oxo-3,4-dihydropyrazine core. The thioacetamide bridge (-S-CH₂-C(=O)-NH-) links the dihydropyrazine moiety to the aromatic system, contributing to conformational flexibility and hydrogen-bonding capabilities . This structural motif is common in medicinal chemistry due to its versatility in targeting enzymes or receptors.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-3-28-18-9-5-16(6-10-18)24-20(26)15-30-21-22(27)25(14-13-23-21)17-7-11-19(12-8-17)29-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSYBTVYWXGOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an ethoxyphenyl group and a thioacetamide moiety, suggesting a diverse range of interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a thioether linkage and an acetamide functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological pathways and targets. Studies have indicated that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : The structural similarity to other known anticancer agents indicates potential efficacy against various cancer cell lines. Research has shown that compounds with similar scaffolds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : The presence of the thioacetamide group may enhance its ability to inhibit enzymes that are crucial in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Antimicrobial Studies

In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effectiveness comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

A series of cell viability assays conducted on human cancer cell lines (e.g., MCF7 for breast cancer and HCT116 for colon cancer) revealed a dose-dependent inhibition of cell growth. The compound showed IC50 values indicating significant cytotoxicity at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| HCT116 (Colon Cancer) | 15.0 |

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, the compound appears to interfere with the cell cycle, particularly at the G1/S checkpoint, leading to reduced proliferation rates.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Heterocyclic Core Variations

- Quinazolinone Derivatives: Compounds like N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 13 in ) replace the dihydropyrazine with a fused quinazolinone ring. The sulfamoyl group (-SO₂NH₂) introduces strong electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature.

- Thiazolotriazole Derivatives : Compounds 26–32 () feature thiazolo[2,3-c][1,2,4]triazole cores. These heterocycles are larger and more planar than dihydropyrazine, which may improve π-π stacking interactions but reduce solubility. Substituents like trifluoromethyl (-CF₃) or morpholine further modulate electronic and steric properties .

- Pyrimidinone Derivatives: describes pyrimidinone-based acetamides. The pyrimidinone ring’s conjugation and methyl substituents enhance metabolic stability compared to dihydropyrazine’s partially saturated structure .

Substituent Effects

- Electron-Donating Groups : Ethoxy (target compound) and methoxy () groups improve solubility via polarity and may enhance binding to hydrophobic pockets.

Solubility and Stability

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Elevated temperatures (e.g., 80–100°C) are often needed for cyclization steps involving pyrazine or thioacetamide formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while ethanol/water mixtures may improve crystallization .

- Reaction time : Extended durations (12–24 hours) are typical for heterocyclic ring formation to ensure completion .

Key intermediates should be purified via column chromatography or recrystallization to avoid side products .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ for C22H23N3O3S: 410.15) .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How do the ethoxyphenyl and thioacetamide functional groups influence reactivity?

Methodological Answer:

- Ethoxyphenyl : Electron-donating ethoxy groups enhance stability of aromatic systems and influence π-π stacking in biological targets .

- Thioacetamide : The sulfur atom participates in nucleophilic substitution reactions (e.g., with halides) and may form disulfide bonds under oxidative conditions .

Reactivity can be probed via thiol-specific assays (e.g., Ellman’s reagent) or computational electrostatic potential maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for analogous compounds?

Methodological Answer:

- Step 1 : Compare synthetic protocols (e.g., reports 68–91% yields for similar compounds via optimized recrystallization).

- Step 2 : Replicate reactions under controlled conditions (e.g., inert atmosphere, stoichiometric ratios) to isolate variables .

- Step 3 : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent purity, catalyst loading) affecting reproducibility .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazine-thioacetamide hybrids?

Methodological Answer:

- Core modifications : Synthesize analogs with substituted pyrazine rings (e.g., nitro or halogen groups) to assess electronic effects on bioactivity .

- Side-chain variations : Replace ethoxyphenyl with methyl or fluorophenyl groups to study steric/electronic contributions (Table 1) .

Table 1 : SAR Trends in Analogous Compounds

| Substituent | Bioactivity Change (vs. Parent Compound) | Reference |

|---|---|---|

| 4-Nitrophenyl | Enhanced enzyme inhibition (IC50 ↓ 30%) | |

| 4-Fluorophenyl | Improved solubility (LogP ↓ 0.5) | |

| 3,5-Dimethylphenyl | Reduced cytotoxicity (CC50 ↑ 2x) |

Q. What computational methods elucidate this compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), prioritizing poses with hydrogen bonds to pyrazine’s carbonyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- QSAR modeling : Train models on IC50 data from analogs to predict bioactivity of untested derivatives .

Q. How can stability under physiological conditions be assessed?

Methodological Answer:

- Stress testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Light sensitivity : Expose to UV (254 nm) and analyze photodegradation products .

- Oxidative stability : Treat with H2O2 (1–5 mM) to simulate in vivo oxidative stress .

Q. What experimental approaches determine regioselectivity in pyrazine ring functionalization?

Methodological Answer:

- Isotopic labeling : Use 15N-labeled precursors to track nitrogen incorporation during pyrazine synthesis .

- X-ray crystallography : Resolve crystal structures of intermediates to identify preferred reaction sites .

Q. How can contradictory data on metabolic pathways be reconciled?

Methodological Answer:

- In vitro assays : Use human liver microsomes to identify phase I metabolites (e.g., hydroxylation at C-3 of pyrazine) .

- Cross-species comparison : Test metabolism in mouse/rat hepatocytes to assess interspecies variability .

Q. What advanced synthetic strategies improve yield in large-scale production?

Methodological Answer:

- Flow chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., thioacetamide formation) to enhance scalability .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Methodological Notes

- Key References : Synthesis (), SAR (), computational modeling ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.